N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a benzyloxy-substituted phenyl ring and a thiophene-linked 1,2,4-triazole core. Its structure integrates a sulfanyl acetamide bridge, which is critical for modulating biological interactions. The ethyl group at position 4 of the triazole ring and the thiophen-2-yl moiety at position 5 contribute to its electronic and steric profile, influencing solubility, receptor binding, and metabolic stability .
Properties
CAS No. |
618412-05-8 |
|---|---|
Molecular Formula |
C23H22N4O2S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O2S2/c1-2-27-22(20-9-6-14-30-20)25-26-23(27)31-16-21(28)24-18-10-12-19(13-11-18)29-15-17-7-4-3-5-8-17/h3-14H,2,15-16H2,1H3,(H,24,28) |
InChI Key |
HKQNBUACBNHDQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzyloxyphenyl intermediate, followed by the introduction of the triazole and thiophene groups. Common reagents used in these steps include benzyl bromide, thiophene-2-carboxylic acid, and ethyl hydrazinecarboxylate. The final step involves the formation of the acetamide linkage under mild conditions, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and triazole rings can be oxidized under specific conditions.
Reduction: The aromatic rings can be reduced to form more saturated compounds.
Substitution: The benzyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the aromatic rings can yield cyclohexane derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have demonstrated that compounds similar to N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antibacterial properties. The compound's structure incorporates a triazole moiety, which is known for its effectiveness against various bacterial strains. For instance, derivatives of triazoles have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antifungal Properties
Triazole derivatives are also recognized for their antifungal activity. The incorporation of the thiophene group in the compound enhances its interaction with fungal cell membranes, potentially leading to increased efficacy against pathogenic fungi. Compounds with similar structures have been explored for their ability to inhibit fungal growth in vitro, making them candidates for further development in antifungal therapies .
Anticancer Research
Mechanisms of Action
The anticancer potential of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated through various studies focusing on its ability to induce apoptosis in cancer cells. The triazole ring is thought to play a crucial role in modulating signaling pathways associated with cell proliferation and survival .
Case Studies
Several case studies have highlighted the efficacy of related compounds in treating different types of cancer. For example, research has shown that triazole-containing compounds can inhibit tumor growth in animal models by interfering with angiogenesis and promoting apoptosis . These findings suggest that N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may hold therapeutic promise in oncology.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is vital for optimizing its pharmacological properties. Modifications to the benzyloxy and thiophene groups can significantly influence the compound's bioactivity. SAR studies indicate that variations in these substituents can enhance antibacterial and anticancer activities by improving solubility and bioavailability .
Summary Table of Applications
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Antibacterial | Gram-positive & Gram-negative | Effective against Staphylococcus aureus and Escherichia coli |
| Antifungal | Fungal Inhibition | Potentially effective against pathogenic fungi |
| Anticancer | Apoptosis Induction | Inhibits tumor growth by modulating signaling pathways |
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole and thiophene groups are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications and Pharmacological Implications
The compound’s structural analogs differ primarily in substituents on the triazole ring and the acetamide-linked aryl group. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Chlorophenyl () and trifluoromethyl () substituents enhance antimicrobial and anti-inflammatory activities by increasing electrophilicity .
- Heterocyclic Influence: Thiophene (target) vs. pyridine () alters π-π stacking and hydrogen bonding. Pyridine-containing analogs (e.g., KA3-KA15) show broad-spectrum antimicrobial activity due to improved basicity and solubility . Thiophene’s sulfur atom may enhance hydrophobic interactions in lipid-rich environments .
Pharmacological Activity Comparisons
- Anti-Exudative Activity: Furan-2-yl analogs () exhibit anti-exudative effects comparable to diclofenac sodium (8 mg/kg). Thiophene’s larger atomic radius may reduce steric hindrance compared to furan, but this requires validation .
- Orco Agonism: Pyridinyl-triazole derivatives (e.g., OLC-12) are potent insect odorant receptor agonists. The target compound’s thiophene lacks the pyridine’s lone electron pair, likely rendering it inactive in this context .
- Antimicrobial Efficacy: Derivatives with EWGs (e.g., KA4 with p-nitro group) show MIC values of 12.5 µg/mL against S. aureus, outperforming the target compound’s ethyl group, which may prioritize metabolic stability over potency .
Structure-Activity Relationship (SAR) Insights
- Triazole Position 4: Ethyl (target) vs. allyl () substituents affect steric bulk. Allyl groups may increase reactivity but reduce metabolic stability .
- Triazole Position 5: Thiophen-2-yl (target) vs. benzothiazolyl () influences aromatic stacking.
- Acetamide Linker: Sulfanyl bridges (common across all analogs) are critical for thiol-mediated binding to enzymatic targets (e.g., cyclooxygenase or bacterial proteases) .
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O2S2 |
| Molecular Weight | 450.6 g/mol |
| CAS Registry Number | 618412-05-8 |
| IUPAC Name | N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The final step often includes the acylation of the triazole-thiophene intermediate with benzyloxyphenyl acetamide under controlled conditions. Various reaction conditions are optimized to maximize yield and purity, including temperature and pressure adjustments, as well as the use of catalysts .
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown effectiveness against various bacterial strains. In vitro studies demonstrated that such compounds possess comparable antibacterial activity to standard antibiotics like chloramphenicol .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. In vitro studies have shown that related triazole-thione compounds can inhibit cancer cell proliferation effectively. For example, certain derivatives exhibited IC50 values in the low micromolar range against human colon cancer cell lines (HCT116), indicating a promising therapeutic index .
The mechanism by which N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects likely involves interaction with specific molecular targets. The triazole and thiophene rings can modulate enzyme activity or receptor interactions. The sulfanyl group may facilitate reversible binding to target proteins, enhancing bioactivity .
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of similar triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds displayed significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In a comparative study involving several triazole derivatives, one compound showed an IC50 value of 5 µM against HCT116 cells, suggesting strong anticancer activity relative to doxorubicin (IC50 = 0.5 µM). Molecular docking studies indicated that these compounds may inhibit tyrosine kinases involved in cancer cell signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
